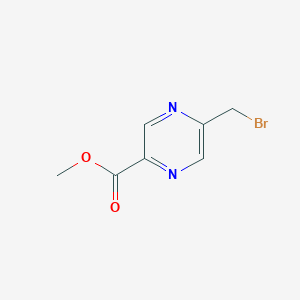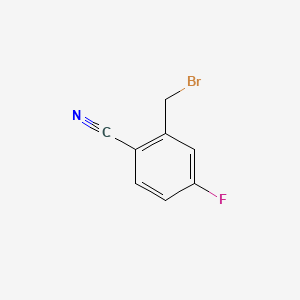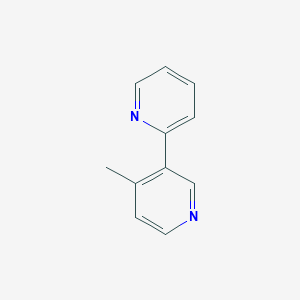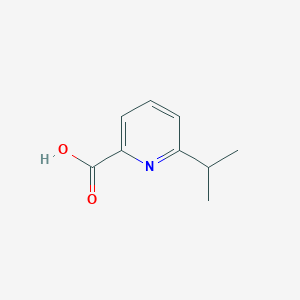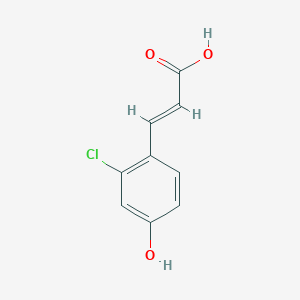
3-(2-Chloro-4-hydroxy-phenyl)-acrylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-Chloro-4-hydroxy-phenyl)-acrylic acid (CHHPA) is an organic compound belonging to the class of phenylacrylic acids and is commonly used in research and laboratory studies. It has been studied for its various applications in scientific research, its biochemical and physiological effects, and its potential for use in laboratory experiments.
Applications De Recherche Scientifique
Flame Retardancy in Polymers
A study by Xianrong Yan (1999) focused on the synthesis and characterization of a compound related to 3-(2-Chloro-4-hydroxy-phenyl)-acrylic acid, used as a flame retardant in polyester. The study optimized the synthesis technology and analyzed the structure using NMR techniques.
Optoelectronic Properties in Dye-Sensitized Solar Cells
Research by C. Fonkem et al. (2019) explored the optoelectronic and thermodynamic properties of a molecule similar to this compound, specifically its application in dye-sensitized solar cells (DSSC). The study highlights its potential as a nonlinear optical material.
Medical Applications: Antibacterial and Antifungal Properties
A study by H. M. Aly and H. L. A. El-Mohdy (2015) investigated the modification of poly vinyl alcohol/acrylic acid hydrogels with various amine compounds, including derivatives of this compound. The modified polymers exhibited promising antibacterial and antifungal activities, suggesting medical applications.
Liquid Crystal Side Chain Polymers
Research by Wen-Liang Tsai et al. (1994) and Wen-Liang Tsai et al. (1994) focused on the synthesis of liquid crystal side chain polymers, using acrylates related to this compound. These polymers exhibit unique phase temperature ranges and are potential candidates for switchable electric field applications.
Synthesis of Bioactive Compounds and Natural Product Development
A review by Mizzanoor Rahaman et al. (2020) highlights the significance of 3-hydroxy-2-aryl acrylate structures, similar to this compound, in the synthesis of natural products and development of essential drugs. It underscores the compound's role as a versatile building block in organic and medicinal chemistry.
Textile Industry: Enhancing Polyester Fabric Properties
A study by E. Muresan et al. (2019) focused on improving polyester fabric properties by grafting with a compound similar to this compound. This modification enhanced the fabric's hygroscopicity, vapor permeability, and tinctorial properties, and even conferred antibacterial effects.
Propriétés
IUPAC Name |
(E)-3-(2-chloro-4-hydroxyphenyl)prop-2-enoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClO3/c10-8-5-7(11)3-1-6(8)2-4-9(12)13/h1-5,11H,(H,12,13)/b4-2+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMPIDLFVGUWKOT-DUXPYHPUSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)Cl)C=CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1O)Cl)/C=C/C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.60 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

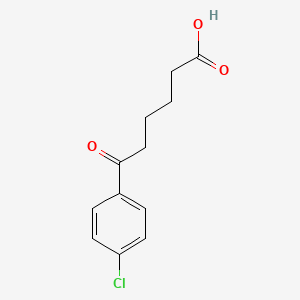
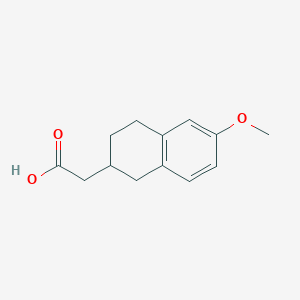
![6,8-Dihydro-5H-imidazo[2,1-c][1,4]oxazine-2-carbaldehyde](/img/structure/B1358140.png)
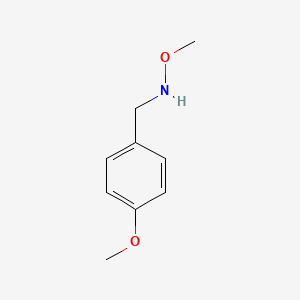

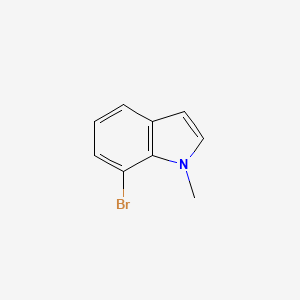
![Tert-butyl 1-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B1358155.png)

![2-Oxa-7-azaspiro[4.5]decane hydrochloride](/img/structure/B1358157.png)
